molecular formula C11H16O2 B2468731 1-Vinylcyclopentyl methacrylate CAS No. 1353155-00-6

1-Vinylcyclopentyl methacrylate

Cat. No.: B2468731
CAS No.: 1353155-00-6
M. Wt: 180.247
InChI Key: BTFCIGNUXIUMNF-UHFFFAOYSA-N
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Description

1-Vinylcyclopentyl methacrylate is a chemical compound with the molecular formula C11H16O2 It is a methacrylate ester that features a vinyl group attached to a cyclopentyl ring

Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of 1-Vinylcyclopentyl methacrylate is the polymerization process. This compound is a monomer that participates in radical polymerization reactions . The polymerization process is crucial in the formation of polymers, which are large molecules composed of repeated subunits known as monomers.

Mode of Action

This compound interacts with its targets through a process known as cyclopolymerization . This process involves the reaction of the vinyl group of the monomer with a polymer radical, leading to the formation of a cyclic structure within the polymer chain . This cyclopolymerization process is facilitated by the unique structure of this compound, which contains a vinyl group attached to a cyclopentyl ring .

Biochemical Pathways

The cyclopolymerization of this compound affects the biochemical pathways involved in polymer synthesis . The formation of cyclic structures within the polymer chain can influence the properties of the resulting polymer, including its stability, flexibility, and reactivity . These changes can have downstream effects on the applications and performance of the polymer in various settings.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in the structure and properties of the polymers formed during polymerization . The introduction of cyclic structures within the polymer chain can enhance the polymer’s stability and alter its physical and chemical properties .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the temperature and pH of the reaction environment, the presence of other substances that can act as catalysts or inhibitors, and the concentration of the monomer itself . Understanding these factors is crucial for optimizing the use of this compound in polymer synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Vinylcyclopentyl methacrylate can be synthesized through the esterification of methacrylic acid with 1-vinylcyclopentanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of a tubular reactor allows for precise control of reaction conditions, such as temperature and residence time, which are critical for optimizing the production of methacrylate esters .

Chemical Reactions Analysis

Types of Reactions

1-Vinylcyclopentyl methacrylate undergoes various chemical reactions, including:

    Polymerization: It can undergo free radical polymerization to form polymers with desirable properties for various applications.

    Addition Reactions: The vinyl group can participate in addition reactions with various reagents.

    Substitution Reactions: The methacrylate ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Polymers: High molecular weight polymers with applications in coatings, adhesives, and other materials.

    Addition Products: Compounds where the vinyl group has reacted with halogens or hydrogen halides.

    Substitution Products: Esters or amides formed through nucleophilic substitution.

Properties

IUPAC Name

(1-ethenylcyclopentyl) 2-methylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-4-11(7-5-6-8-11)13-10(12)9(2)3/h4H,1-2,5-8H2,3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTFCIGNUXIUMNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OC1(CCCC1)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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